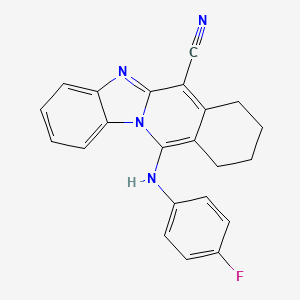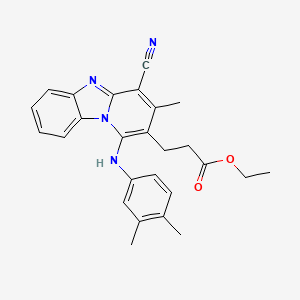
MFCD02366816
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD02366816 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02366816 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. For instance, the preparation might involve the use of organic solvents, temperature control, and purification techniques to obtain a high-purity product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow reactors, large-scale purification processes, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: MFCD02366816 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used
Aplicaciones Científicas De Investigación
MFCD02366816 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment. In industry, the compound is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of MFCD02366816 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s therapeutic potential and optimizing its use in different applications.
Comparación Con Compuestos Similares
Similar Compounds: MFCD02366816 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, such as MFCD02366817 and MFCD02366818. These compounds share some properties with this compound but may differ in their reactivity, stability, and applications.
Highlighting Uniqueness: What sets this compound apart from similar compounds is its specific combination of properties, such as its reactivity under certain conditions, its stability in various environments, and its potential for diverse applications. These unique attributes make this compound a valuable compound for scientific research and industrial use.
Propiedades
IUPAC Name |
ethyl 3-[4-cyano-1-(3,4-dimethylanilino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-5-32-24(31)13-12-20-18(4)21(15-27)26-29-22-8-6-7-9-23(22)30(26)25(20)28-19-11-10-16(2)17(3)14-19/h6-11,14,28H,5,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXSGCDONIBKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
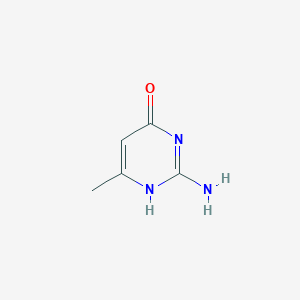
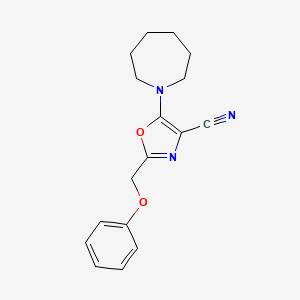
![5-(Azepan-1-yl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B7757183.png)
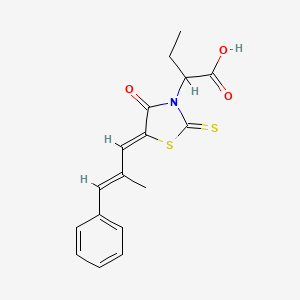
![[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B7757197.png)
![methyl 2-[[(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757202.png)
![methyl 2-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757207.png)
![methyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757214.png)
![methyl 2-[[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757216.png)
![methyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7757223.png)
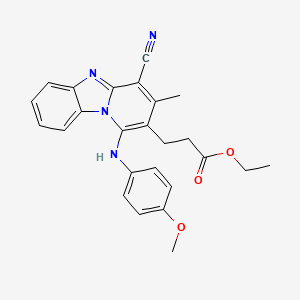
![Ethyl 3-[1-(3-chloro-4-methylanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B7757253.png)
![11-[(2-Phenylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7757254.png)
